![molecular formula C32H48N4O8 B13384692 Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B13384692.png)
Carbamic acid [21-[2-(dimethylamino)ethylamino]-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alvespimycin is a derivative of geldanamycin and functions as a heat shock protein 90 (HSP90) inhibitor. It has been investigated for its potential as an antitumor agent, particularly in the treatment of solid tumors and acute myeloid leukemia . Alvespimycin exhibits several pharmacologically desirable properties, such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity compared to its predecessor, tanespimycin .
準備方法
Alvespimycin is synthesized through a series of chemical reactions starting from geldanamycin. The synthetic route involves the modification of geldanamycin’s structure to introduce a dimethylaminoethylamino group at the 17th position, resulting in the formation of 17-dimethylaminoethylamino-17-demethoxygeldanamycin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods for alvespimycin are designed to optimize yield and purity while minimizing the formation of by-products.
化学反応の分析
Alvespimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its redox cycling catalyzed by cytochrome P450 reductase, leading to the formation of quinones and hydroquinones . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically quinone derivatives and glutathione conjugates .
科学的研究の応用
Alvespimycin has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of HSP90 inhibition and protein folding. In biology, alvespimycin is used to investigate the role of HSP90 in cellular signaling pathways and stress responses . In medicine, it has shown promise as an antitumor agent, with studies demonstrating its ability to enhance the potency of telomerase inhibition in pre-clinical models of human osteosarcoma . Additionally, alvespimycin has been explored for its potential to treat idiopathic pulmonary fibrosis by inhibiting TGF-β signaling . In industry, alvespimycin is utilized in the development of combination therapies for cancer treatment, where it works synergistically with other anti-cancer agents to improve therapeutic outcomes .
作用機序
Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone responsible for the correct folding and function of many cellular signaling proteins . By binding to the ATP-binding pocket of HSP90, alvespimycin disrupts the chaperone cycle, leading to the degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of proteins with oncogenic activity and the induction of heat shock protein 70 (HSP70), which further enhances its antitumor activity .
類似化合物との比較
Alvespimycin is similar to other HSP90 inhibitors, such as geldanamycin, tanespimycin, and retaspimycin . it exhibits several unique properties that distinguish it from these compounds. Compared to tanespimycin, alvespimycin has reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . These attributes make alvespimycin a more favorable candidate for clinical development and therapeutic applications.
特性
IUPAC Name |
[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
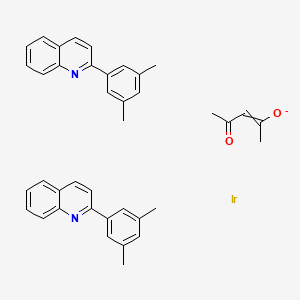

![1-(10,10-Dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)propan-1-one](/img/structure/B13384622.png)
![3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B13384627.png)
![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)
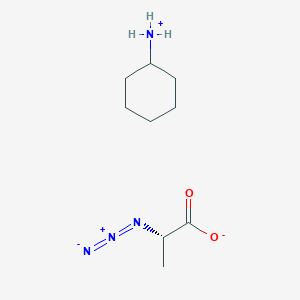
![(2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-Methyl-1-piperidinyl)ethyl]pyrrolidinehydrochloride](/img/structure/B13384644.png)
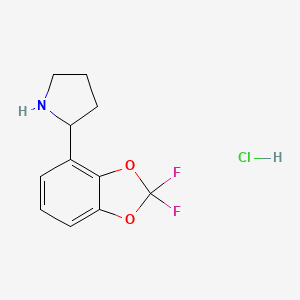

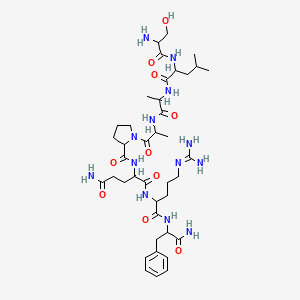
![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
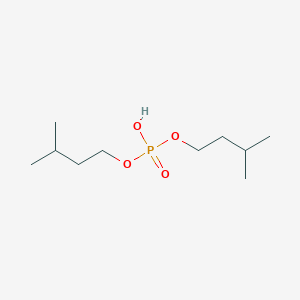
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)
